5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride

Description

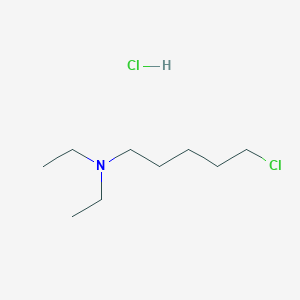

5-Chloro-N,N-diethyl-1-pentanamine hydrochloride (CAS: 90796-01-3) is a quaternary ammonium salt with the molecular formula C₉H₂₁Cl₂N and a molecular weight of 214.18 g/mol . Structurally, it consists of a pentanamine backbone substituted with a chlorine atom at the 5-position and two ethyl groups attached to the nitrogen atom, forming a diethylamine moiety. The hydrochloride salt enhances its stability and solubility in polar solvents.

This compound is primarily used in laboratory settings for research purposes, particularly in organic synthesis and medicinal chemistry.

Properties

Molecular Formula |

C9H21Cl2N |

|---|---|

Molecular Weight |

214.17 g/mol |

IUPAC Name |

5-chloro-N,N-diethylpentan-1-amine;hydrochloride |

InChI |

InChI=1S/C9H20ClN.ClH/c1-3-11(4-2)9-7-5-6-8-10;/h3-9H2,1-2H3;1H |

InChI Key |

QEJBVLMPPPNUHH-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCCCCCl.Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diethylamine with 1,5-Dichloropentane

The reaction proceeds via an SN2 mechanism , where diethylamine attacks the electrophilic carbon at position 1 of 1,5-dichloropentane. The reaction is typically conducted in polar aprotic solvents (e.g., dimethylformamide or acetonitrile) to enhance nucleophilicity, with heating under reflux (80–100°C) for 6–12 hours. Excess diethylamine ensures complete conversion, as the reaction equilibrium favors product formation.

After alkylation, the free base is isolated via extraction with nonpolar solvents (e.g., dichloromethane) and treated with hydrochloric acid to form the hydrochloride salt. Crystallization from ethanol or acetone yields the final product with >95% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Solvent | Anhydrous DMF | Maximizes nucleophilicity |

| Temperature | 90°C | Balances reaction rate and side reactions |

| Reaction Time | 8 hours | Ensures >90% conversion |

Prolonged heating beyond 12 hours risks elimination reactions , forming alkenes as byproducts. Similarly, polar protic solvents (e.g., ethanol) reduce yields due to solvation of the nucleophile.

Stoichiometry and Workup

A 2:1 molar ratio of diethylamine to 1,5-dichloropentane is critical to prevent dialkylation. Post-reaction, the mixture is washed with water to remove unreacted diethylamine and ammonium salts. The organic layer is dried over anhydrous sodium sulfate before acidification.

Alternative Synthetic Pathways

Tosylate Intermediate Route

An alternative method involves converting 5-chloro-1-pentanol to its tosylate derivative (using toluenesulfonyl chloride), followed by displacement with diethylamine:

This route avoids handling volatile alkyl halides but introduces additional steps, reducing overall efficiency.

Reductive Amination

While less common, reductive amination of 5-chloropentanal with diethylamine (using NaBH₃CN as a reducing agent) offers a milder alternative. However, this method struggles with competing imine formation and requires rigorous pH control.

Characterization and Quality Control

The final product is characterized by:

-

FT-IR : N–H stretch at 3200–3400 cm⁻¹ (amine hydrochloride), C–Cl stretch at 750 cm⁻¹.

-

¹H NMR (D₂O): δ 1.1 (t, 6H, NCH₂CH₃), 1.6 (m, 4H, CH₂CH₂Cl), 3.2 (q, 4H, NCH₂), 3.5 (t, 2H, CH₂Cl).

-

HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase).

Industrial-Scale Production Challenges

Large-scale synthesis faces hurdles in:

-

Byproduct Management : Elimination products (e.g., 1-chloropentene) require distillation for removal.

-

Solvent Recovery : DMF recycling demands energy-intensive distillation.

-

Safety : Exothermic reactions necessitate controlled addition of reagents to prevent thermal runaway.

| Hazard | Precautionary Measure |

|---|---|

| Diethylamine | Use closed systems to avoid inhalation |

| 1,5-Dichloropentane | Handle in fume hood; carcinogenic potential |

| Hydrochloric Acid | Neutralize spills with sodium bicarbonate |

Waste streams containing chlorinated byproducts require treatment via incineration or catalytic decomposition.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions (OH-) or amines.

Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.

Reduction Reactions: Reduction of the compound can lead to the formation of secondary or primary amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles under basic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of hydroxylated or aminated derivatives.

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or primary amines.

Scientific Research Applications

The compound exhibits various biological activities that make it a valuable candidate for research and development in pharmacology. Its structural characteristics contribute to its potential efficacy against different biological targets.

Antimicrobial Activity

5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures can inhibit bacterial growth effectively. For instance, derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics .

Antiproliferative Effects

Research has demonstrated that this compound can inhibit the proliferation of cancer cells. In vitro studies reveal that derivatives can exhibit significant antiproliferative activity against various cancer cell lines. The effectiveness is often quantified using the GI50 value, which indicates the concentration required to inhibit cell growth by 50%. Some related compounds have shown GI50 values as low as 38 nM, suggesting substantial potency .

Data Summary Table

| Activity Type | Tested Compound | MIC/IC50 Values | Remarks |

|---|---|---|---|

| Antimicrobial | This compound | Effective against MRSA | MIC values range from 15.62 to 31.25 μmol/L |

| Antiproliferative | Related compounds (e.g., GI50 values) | 31 nM - 54 nM | Potent against various cancer cells |

| Mechanism | Inhibition of folate synthesis | N/A | Targeting bacterial growth |

Case Studies

-

Antimicrobial Efficacy Study :

A detailed study evaluated the antimicrobial efficacy of various derivatives, including this compound. Results indicated notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than many other tested compounds . -

Antiproliferative Activity Investigation :

Another investigation focused on the antiproliferative properties of this compound against different cancer cell lines. The study reported varying degrees of activity across cell lines, indicating that structural modifications could enhance antiproliferative effects .

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the chlorine atom and diethyl groups influences its binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

5-Chloro-N-(4-sulfamoylbenzyl)salicylamide Derivatives

Compounds such as 5-chloro-N-[(N-phenyl)-4-sulfonylphenyl]salicylamide (23) () share the 5-chloro substitution but incorporate a salicylamide core and sulfonamide groups. These structural differences confer distinct properties:

- Molecular Weight : Compound 23 (≈450–500 g/mol) has a significantly higher molecular weight due to the sulfonyl and aromatic substituents, compared to 214.18 g/mol for 5-chloro-N,N-diethyl-1-pentanamine hydrochloride .

- Melting Points : Compound 23 exhibits a melting point of 97–99°C , whereas derivatives like 5-chloro-N-[(N-4-chlorophenyl)-4-sulfonylphenyl]salicylamide (24) melt at 137–139°C . The diethylamine hydrochloride’s lack of aromaticity likely reduces its melting point.

Pyrazole-Carboxamide Derivatives

Compounds such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) () feature a pyrazole ring and carboxamide group. Key differences include:

- Solubility : The hydrochloride salt of the target compound likely enhances aqueous solubility compared to neutral pyrazole derivatives.

Functional Group Variations

Chlorine Position and Reactivity

Amine Substituents

- Diethylamine groups in the target compound contrast with 5-chloro-N-(quinolin-2-yl)pentanamide derivatives (), where the amine is part of a piperazine or quinoline moiety. The diethyl groups may reduce steric hindrance, facilitating interactions with biological targets .

Research Implications

- Synthetic Utility : The diethylamine and chlorine in this compound make it a versatile intermediate for alkylation or quaternization reactions, contrasting with sulfonamide or pyrazole derivatives optimized for bioactivity .

- Biological Potential: While sulfonamide and pyrazole analogues show anticancer activity via tubulin binding , the target compound’s lack of aromatic systems may limit direct biological interactions.

Biological Activity

5-Chloro-N,N-diethyl-1-pentanamine hydrochloride, with the chemical formula C9H21Cl2N and CAS number 90796-01-3, is a compound that has drawn attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, toxicity, and potential applications.

- Molecular Weight : 214.17 g/mol

- Purity : 95%

- IUPAC Name : 5-chloro-N,N-diethylpentan-1-amine hydrochloride

- Structure : The compound features a pentanamine backbone with ethyl groups and a chlorine substituent, contributing to its unique biological properties.

Pharmacological Activity

This compound is primarily studied for its potential as a pharmacological agent. Its structural characteristics suggest several possible interactions with biological systems:

Toxicity and Safety Profile

The safety profile of this compound has not been extensively documented in the literature. However, general guidelines for amines indicate the following potential concerns:

- Irritation : Compounds with similar structures can be irritants to skin and mucous membranes. Care should be taken during handling.

- Toxicity Studies : The compound has not been included in major toxicity databases; thus, further research is necessary to establish its safety profile.

Table 1: Summary of Biological Activities

| Activity Type | Findings | References |

|---|---|---|

| Neurotransmitter Activity | Potential interactions with CNS receptors | |

| Antimicrobial Activity | Similar compounds show promise | |

| Toxicity | Limited data available |

Case Study: Neuropharmacological Effects

A study investigating the neuropharmacological effects of structurally related compounds indicated that modifications in the alkyl chain could enhance receptor binding affinity. While direct studies on this compound are lacking, insights from these studies suggest that it may exhibit similar neuroactive properties.

Conclusion and Future Directions

The biological activity of this compound remains an area ripe for exploration. While initial findings suggest potential pharmacological applications, comprehensive studies are required to elucidate its mechanisms of action, efficacy, and safety profile. Future research should focus on:

- Conducting in vitro and in vivo studies to assess pharmacodynamics and pharmacokinetics.

- Exploring its potential as an antimicrobial agent through systematic screening against various pathogens.

- Evaluating its safety through standardized toxicity testing protocols.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing tertiary amine hydrochlorides like 5-Chloro-N,N-diethyl-1-pentanamine Hydrochloride?

- Methodology : A two-step approach is often used: (1) Alkylation of a primary/secondary amine with a chloroalkane in the presence of a base (e.g., triethylamine) to form the tertiary amine. (2) Acidification with HCl to yield the hydrochloride salt. For example, in analogous compounds, coupling reagents like ethyl chloroformate and solvents such as dichloromethane (DCM) enhance reaction efficiency . Optimization of reaction conditions (e.g., temperature, stoichiometry) can improve yields, as seen in sulfonamide syntheses where reagent choice increased yields from <20% to >90% .

Q. How can structural characterization of this compound be performed to confirm purity and identity?

- Methodology : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., diethyl groups show characteristic triplets near δ 1.0–1.5 ppm, and the pentanamine backbone appears as multiplet clusters).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and isotopic patterns.

- Melting Point Analysis : Compare observed values with literature data to assess purity (e.g., analogous compounds like N-(1-naphthyl)ethylenediamine dihydrochloride have well-defined melting points of 196–201°C) .

Advanced Research Questions

Q. How can the anticancer activity and selectivity of this compound be evaluated against cancer cell lines?

- Methodology :

- In vitro cytotoxicity assays : Test against cancer cell lines (e.g., MCF-7, MDA-MB-231, Caco-2) using MTT or SRB assays to calculate GI50 (50% growth inhibition).

- Selectivity Index (SI) : Compare CC50 (50% cytotoxicity in normal cells, e.g., hTERT-RPE1) to GI50 values. For example, compound 24 in sulfonamide derivatives showed SI >10 for breast cancer cells, indicating high selectivity .

- Flow cytometry : Assess cell cycle arrest (e.g., G2/M phase accumulation) and apoptosis via annexin V/PI staining .

Q. What experimental strategies can resolve contradictions in tubulin polymerization inhibition data for this compound?

- Methodology :

- In vitro tubulin polymerization assays : Compare inhibition rates using purified tubulin and colchicine as a positive control.

- Molecular docking : Use software like AutoDock Vina to predict binding interactions at the colchicine site (e.g., hydrogen bonds with GLN11, hydrophobic interactions with VAL181). Discrepancies between computational and experimental results may arise from solvation effects or protein flexibility .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., chloro, diethyl groups) to correlate structural features with activity .

Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?

- Methodology :

- LogP determination : Measure partition coefficient to assess lipophilicity and blood-brain barrier penetration.

- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of diethyl groups).

- Formulation strategies : Develop hydrogels or liposomal carriers to enhance solubility, as demonstrated for metformin hydrochloride .

Data Analysis and Interpretation

Q. How should researchers address low yields in the chlorosulfonation step during analog synthesis?

- Methodology :

- Reagent optimization : Replace chlorosulfonic acid with milder alternatives (e.g., SOCl2) to reduce side reactions.

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) to minimize decomposition, as seen in sulfonamide syntheses where yields improved from 20% to 90% via temperature modulation .

- Purification techniques : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates .

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity assays?

- Methodology :

- Nonlinear regression : Fit dose-response curves using software like GraphPad Prism to calculate GI50/CC50 with 95% confidence intervals.

- Two-way ANOVA : Compare activity across cell lines and concentrations, adjusting for multiple comparisons (e.g., Tukey’s test).

- Principal component analysis (PCA) : Identify structural features correlating with potency, as applied in SAR studies of sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.